3-nitrobenzyl 1-hydroxy-2-naphthoate
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Overview
Description
3-nitrobenzyl 1-hydroxy-2-naphthoate is an organic compound that belongs to the class of esters It is derived from 1-hydroxy-2-naphthoic acid and 3-nitrobenzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrobenzyl 1-hydroxy-2-naphthoate typically involves the esterification of 1-hydroxy-2-naphthoic acid with 3-nitrobenzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
1-hydroxy-2-naphthoic acid+3-nitrobenzyl alcoholacid catalyst3-nitrobenzyl 1-hydroxy-2-naphthoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-nitrobenzyl 1-hydroxy-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to yield 1-hydroxy-2-naphthoic acid and 3-nitrobenzyl alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: 3-aminobenzyl 1-hydroxy-2-naphthoate.
Reduction: 1-hydroxy-2-naphthoic acid and 3-nitrobenzyl alcohol.
Substitution: Various substituted benzyl 1-hydroxy-2-naphthoates depending on the nucleophile used.
Scientific Research Applications
3-nitrobenzyl 1-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 1-hydroxy-2-naphthoate depends on the specific application. In biochemical contexts, it may act as a substrate for enzymes that catalyze ester hydrolysis, releasing 1-hydroxy-2-naphthoic acid and 3-nitrobenzyl alcohol. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-hydroxy-2-naphthoate: Similar structure but with a methyl group instead of a 3-nitrobenzyl group.
Ethyl 1-hydroxy-2-naphthoate: Similar structure but with an ethyl group instead of a 3-nitrobenzyl group.
3-aminobenzyl 1-hydroxy-2-naphthoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-nitrobenzyl 1-hydroxy-2-naphthoate is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential applications in redox chemistry. The combination of the naphthoate ester and the nitrobenzyl moiety makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3-nitrophenyl)methyl 1-hydroxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17-15-7-2-1-5-13(15)8-9-16(17)18(21)24-11-12-4-3-6-14(10-12)19(22)23/h1-10,20H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRBMBINXVKJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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